5-Fluoro-2-(3-methylphenoxy)aniline CAS 937596-33-3 physical and chemical properties
5-Fluoro-2-(3-methylphenoxy)aniline CAS 937596-33-3 physical and chemical properties
An in-depth technical analysis of 5-Fluoro-2-(3-methylphenoxy)aniline (CAS 937596-33-3) requires moving beyond basic chemical identifiers to understand its strategic value in modern drug discovery. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a highly specialized building block—a "privileged scaffold"—engineered to solve specific pharmacokinetic and structural challenges in medicinal chemistry.
This whitepaper provides a comprehensive evaluation of its physicochemical properties, the causality behind its structural behavior, and field-proven experimental workflows for its integration into active pharmaceutical ingredients (APIs), particularly kinase inhibitors.
Architectural Significance: The "Fluorine Effect" and Diaryl Ether Scaffold
The molecular architecture of 5-Fluoro-2-(3-methylphenoxy)aniline combines two highly strategic motifs: a fluorinated aniline and a diaryl ether .
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The Fluorine Substitution: Fluorine is the most electronegative element, and its incorporation profoundly alters electron distribution. In medicinal chemistry, introducing a fluorine atom improves metabolic stability by blocking cytochrome P450 (CYP450)-mediated oxidation at specific sites[1]. Furthermore, its strong electron-withdrawing nature modulates the pKa of proximal functional groups, directly impacting the molecule's solubility and membrane permeability[2].
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The Diaryl Ether Linkage: Diaryl ethers are recognized as privileged scaffolds in the design of kinase inhibitors (such as Bruton's Tyrosine Kinase, BTK)[3]. The ether oxygen provides a critical hinge angle (~120°), allowing the 3-methylphenoxy group to dynamically rotate and deeply penetrate hydrophobic pockets within a kinase active site, while the aniline nitrogen serves as an anchor for further synthetic elaboration.
Physicochemical Profiling & Causality Analysis
To effectively utilize this building block, one must understand how its structural features dictate its physical behavior. Table 1 summarizes these properties and the underlying chemical causality.
Table 1: Physicochemical Profile of 5-Fluoro-2-(3-methylphenoxy)aniline
| Property | Value | Causality / Structural Significance |
| CAS Number | 937596-33-3 | Unique chemical identifier for procurement and regulatory tracking. |
| Molecular Formula | C13H12FNO | Core atomic composition. |
| Molecular Weight | 217.24 g/mol | Low molecular weight provides ample "headroom" for downstream elaboration without violating Lipinski’s Rule of 5. |
| Exact Mass | 217.0903 Da | Target m/z 218.0981 [M+H]⁺ for precise LC-MS reaction monitoring. |
| Predicted pKa (Aniline) | ~3.2 – 3.5 | Critical Insight: The basicity of the aniline nitrogen is significantly lowered due to the strong inductive (-I) electron-withdrawing effects of both the meta-fluoro group and the ortho-phenoxy oxygen[2]. |
| Predicted LogP | 3.5 – 3.8 | High lipophilicity driven by the diaryl ether core, enhancing passive membrane permeability[1]. |
| Topological Polar Surface Area | 35.2 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) permeation, useful for CNS-targeted kinase inhibitors. |
| Physical Form | Solid | Facilitates gravimetric precision during high-throughput screening and scale-up. |
Structural Biology: Kinase Hinge-Binding Mechanics
When integrated into a larger API, the 5-Fluoro-2-(3-methylphenoxy)aniline scaffold plays a precise mechanistic role. The diagram below illustrates how the distinct vectors of this molecule interact with a typical kinase target.
Figure 1: Mechanistic pathway of the fluorinated diaryl ether scaffold in kinase active site binding.
Advanced Synthetic Workflows & Self-Validating Protocols
Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)
This protocol is designed to force the coupling of the deactivated aniline with a carboxylic acid to form a target kinase inhibitor intermediate.
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Step 1: Carboxylic Acid Activation. Dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF.
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Causality: HATU generates a highly reactive HOAt ester, which is strictly necessary to overcome the poor nucleophilicity of the fluorinated aniline.
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Step 2: Base Addition. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
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Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.
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Step 3: Aniline Introduction. Add 1.0 equivalent of 5-Fluoro-2-(3-methylphenoxy)aniline (CAS 937596-33-3). Heat the reaction to 50°C if steric hindrance is severe.
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Step 4: Self-Validation (LC-MS). Monitor the reaction via LC-MS. The protocol is validated when the distinct aniline peak (m/z 218 [M+H]⁺) is entirely consumed and replaced by the product mass.
Protocol B: Buchwald-Hartwig Amination Workflow
For synthesizing secondary diarylamines, Buchwald-Hartwig cross-coupling is the gold standard.
Figure 2: Step-by-step Buchwald-Hartwig amination workflow for deactivated anilines.
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Catalytic Causality: We specifically select Xantphos as the ligand. Its large "bite angle" forces the palladium center into a geometry that highly accelerates the reductive elimination step—the traditional bottleneck when coupling bulky, electron-deficient diarylamines.
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Base Selection: Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent unintended cleavage of the diaryl ether linkage at elevated temperatures.
Conclusion
5-Fluoro-2-(3-methylphenoxy)aniline is a highly sophisticated building block. By understanding the electronic deactivation caused by the fluorine atom and the conformational flexibility provided by the diaryl ether, researchers can rationally design synthetic routes (favoring HATU or Pd-catalysis) and leverage its unique physicochemical profile to develop highly potent, metabolically stable therapeutics.
References
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Full article: The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[URL: https://www.tandfonline.com/doi/full/10.1080/14756360701702089][1]
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Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258][2]
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Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase Journal of Medicinal Chemistry (ACS Publications)[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00687][3]
